1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone
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Overview
Description
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone is a chemical compound with the molecular formula C16H13NOS. It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
The synthesis of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzophenone with sulfur to form the phenothiazine core.
Methylation: The phenothiazine core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: Finally, the methylated phenothiazine is acetylated using acetic anhydride to yield this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert it to the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: It exhibits antimicrobial and antitumor activities, making it a potential candidate for biological studies.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may have similar applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Another antipsychotic agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications .
Properties
CAS No. |
6314-26-7 |
---|---|
Molecular Formula |
C19H15NOS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(10-methylbenzo[c]phenothiazin-7-yl)ethanone |
InChI |
InChI=1S/C19H15NOS/c1-12-7-9-16-18(11-12)22-19-15-6-4-3-5-14(15)8-10-17(19)20(16)13(2)21/h3-11H,1-2H3 |
InChI Key |
QTJGRYLNVZGRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C(S2)C4=CC=CC=C4C=C3)C(=O)C |
Origin of Product |
United States |
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